molecular formula C12H16FNO2 B2724550 1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol CAS No. 1156521-32-2

1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol

Cat. No.: B2724550
CAS No.: 1156521-32-2
M. Wt: 225.263
InChI Key: XGXUERMNJRXEOM-UHFFFAOYSA-N
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Description

1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol is an organic compound with the molecular formula C12H16FNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and morpholine.

    Formation of Intermediate: The initial step involves the reaction of 2-fluoroaniline with an appropriate reagent to introduce the ethan-1-ol group, forming an intermediate compound.

    Morpholine Substitution: The intermediate is then reacted with morpholine under suitable conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and morpholine groups contribute to its binding affinity and selectivity, influencing various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1-[2-Fluoro-6-(piperidin-4-yl)phenyl]ethan-1-ol: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol is unique due to the presence of both the fluoro and morpholine groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-fluoro-6-morpholin-4-ylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-9(15)12-10(13)3-2-4-11(12)14-5-7-16-8-6-14/h2-4,9,15H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXUERMNJRXEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)N2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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